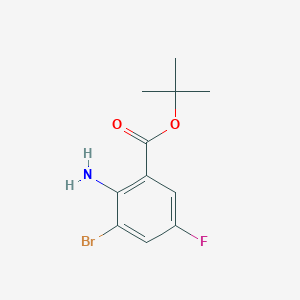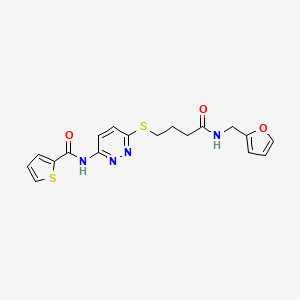![molecular formula C20H21N5OS B2761272 (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1286700-12-6](/img/structure/B2761272.png)
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel derivative synthesized from benzo[d]thiazol-2-yl and piperazin-1-yl groups . It’s part of a series of compounds that have been synthesized and evaluated for their potential biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their yield, melting point, and IR spectra .科学的研究の応用
Anti-Parkinsonian Agents
Parkinson’s disease (PD) is a neurodegenerative disorder characterized by dopaminergic system degeneration, leading to motor abnormalities. Research has explored the potential of this compound as an anti-Parkinsonian agent. In animal models, it alleviated haloperidol-induced catalepsy, suggesting a protective effect against motor dysfunction .
Antimicrobial Activity
Thiazole derivatives, including compounds similar to our target, have demonstrated antimicrobial properties. While specific studies on this compound are limited, its structural features warrant investigation for potential antibacterial or antifungal applications .
Anticancer Potential
The compound’s structure suggests it could interfere with cancer cell proliferation. In vitro evaluations against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) revealed potent cytotoxicity. Further studies are needed to explore its mechanism and potential as an anticancer agent .
Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Although not directly studied for our compound, its structural similarity makes it relevant. In vitro and in vivo evaluations could shed light on its efficacy against tuberculosis .
Antioxidant Properties
Given the presence of aromatic rings and heterocyclic moieties, this compound may exhibit antioxidant activity. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .
Neuroprotective Effects
The compound’s interaction with adenosine A2A receptors suggests potential neuroprotective properties. Further studies are warranted to confirm its binding affinity and explore its role in neurodegenerative diseases .
作用機序
While the exact mechanism of action for this specific compound is not mentioned, similar benzothiazole derivatives have shown inhibitory concentrations against M. tuberculosis . Molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(24-11-9-23(10-12-24)18-7-3-4-8-21-18)15-13-25(14-15)20-22-16-5-1-2-6-17(16)27-20/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJPLDLCUOFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)
![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)

![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)